4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methylbicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxy group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent functionalization steps introduce the methoxy, methyl, and carboxylic acid groups under specific reaction conditions, such as controlled temperature and the use of catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the methoxy and carboxylic acid groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: Another similar compound with additional methoxy groups and a nitrile group.
Uniqueness
4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-methoxy-2-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-6-3-7(14-2)4-9-8(6)5-10(9)11(12)13/h3-4,10H,5H2,1-2H3,(H,12,13) |
InChI Key |
ICANKIZMSGTPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CC2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.